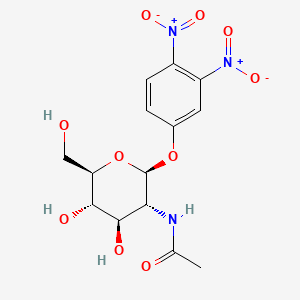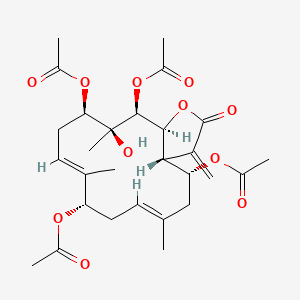
3,4-Dinitrophenyl-N-acetylglucosaminide
描述
3,4-Dinitrophenyl-N-acetylglucosaminide is a chemical compound that serves as a substrate for the enzyme N-acetylglucosaminidase. This compound is often used in biochemical assays to study enzyme activity and kinetics. It is characterized by the presence of two nitro groups at the 3 and 4 positions of the phenyl ring and an N-acetylglucosaminide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitrophenyl-N-acetylglucosaminide typically involves the nitration of phenyl-N-acetylglucosaminide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient nitration.
化学反应分析
Types of Reactions
3,4-Dinitrophenyl-N-acetylglucosaminide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by N-acetylglucosaminidase to release 3,4-dinitrophenol and N-acetylglucosamine.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using N-acetylglucosaminidase under physiological conditions.
Reduction: Hydrogen gas and palladium on carbon catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: 3,4-Dinitrophenol and N-acetylglucosamine.
Reduction: 3,4-Diaminophenyl-N-acetylglucosaminide.
Substitution: Various substituted phenyl-N-acetylglucosaminides depending on the nucleophile used.
科学研究应用
3,4-Dinitrophenyl-N-acetylglucosaminide is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity and kinetics of N-acetylglucosaminidase.
Enzymology: In assays to measure the enzymatic activity of N-acetylglucosaminidase in various biological samples.
Medical Research: To investigate the role of N-acetylglucosaminidase in diseases such as Tay-Sachs disease and other lysosomal storage disorders.
Industrial Applications: In the development of diagnostic kits and assays for detecting enzyme activity in clinical samples.
作用机制
The mechanism of action of 3,4-Dinitrophenyl-N-acetylglucosaminide involves its hydrolysis by the enzyme N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond between the phenyl ring and the N-acetylglucosaminide moiety, releasing 3,4-dinitrophenol and N-acetylglucosamine. This reaction is often monitored spectrophotometrically by measuring the release of 3,4-dinitrophenol, which absorbs light at a specific wavelength.
相似化合物的比较
Similar Compounds
4-Nitrophenyl-N-acetylglucosaminide: A similar compound with a single nitro group at the 4 position of the phenyl ring.
2,4-Dinitrophenyl-N-acetylglucosaminide: Another similar compound with nitro groups at the 2 and 4 positions of the phenyl ring.
Uniqueness
3,4-Dinitrophenyl-N-acetylglucosaminide is unique due to the presence of two nitro groups at the 3 and 4 positions, which can influence its reactivity and the types of reactions it undergoes. This compound is particularly useful in studying the activity of N-acetylglucosaminidase due to its specific structural features that make it a suitable substrate for the enzyme.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(3,4-dinitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O10/c1-6(19)15-11-13(21)12(20)10(5-18)27-14(11)26-7-2-3-8(16(22)23)9(4-7)17(24)25/h2-4,10-14,18,20-21H,5H2,1H3,(H,15,19)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVFJBSTVDYLL-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221918 | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71693-36-2 | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)



![Cucurbit[10]uril](/img/structure/B1258260.png)

![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)




